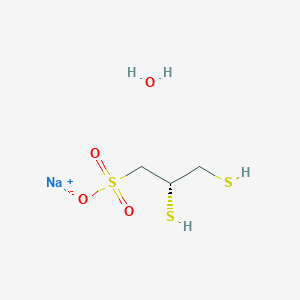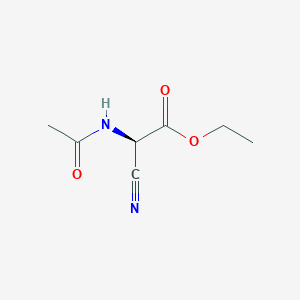
ethyl (2S)-2-bromo-2-cyclopropylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-bromo-2-cyclopropylacetate is an organic compound featuring a cyclopropane ring substituted with a bromine atom and an ethyl ester group. This compound is often utilized in synthetic chemistry due to its unique structural attributes, which lend themselves to various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2S)-2-bromo-2-cyclopropylacetate typically involves the bromination of ethyl 2-cyclopropylacetate. The reaction occurs under controlled conditions to ensure the specific (2S) stereochemistry. For example, using N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide can facilitate the formation of the brominated product.
Industrial Production Methods: On an industrial scale, this compound is often produced via batch or continuous flow processes. These methods leverage controlled temperature and pressure conditions to optimize yield and purity while minimizing side reactions. The precise control over stereochemistry is maintained through selective catalysts and specific reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2S)-2-bromo-2-cyclopropylacetate can undergo a variety of chemical reactions, including:
Substitution reactions: where the bromine atom can be replaced with other nucleophiles.
Reduction reactions: where the compound can be converted to ethyl 2-cyclopropylacetate or other derivatives.
Addition reactions: involving the cyclopropyl ring opening.
Nucleophilic substitution typically involves reagents such as sodium ethoxide, sodium methoxide, or potassium hydroxide.
Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or through chemical reductants like lithium aluminum hydride (LiAlH4).
Addition reactions often require strong acids or bases to open the cyclopropyl ring under controlled conditions.
Substitution reactions can yield a variety of cyclopropyl derivatives depending on the nucleophile used.
Reduction reactions usually form ethyl 2-cyclopropylacetate or related compounds.
Addition reactions can produce larger ring systems or linear chains depending on the reacting agents.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, ethyl (2S)-2-bromo-2-cyclopropylacetate serves as a versatile intermediate for constructing complex molecules. Its brominated form allows for further functionalization, making it valuable in designing novel organic compounds.
Biology: While less common in biological applications, derivatives of this compound can be explored for potential bioactive properties, including enzyme inhibition and receptor binding studies.
Medicine: In medicinal chemistry, this compound and its derivatives can be investigated for therapeutic uses. This can include potential roles as antiviral, antibacterial, or anticancer agents, though specific applications are typically based on the resulting derivative compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its structural elements can impart desirable properties to materials, such as increased strength or specific chemical reactivity.
Mechanism of Action
The mechanism by which ethyl (2S)-2-bromo-2-cyclopropylacetate exerts its effects varies based on the context of its use. For example, in nucleophilic substitution reactions, the bromine atom is displaced by the nucleophile, leading to the formation of a new compound. The cyclopropane ring can also undergo ring-opening reactions, providing a reactive intermediate for further chemical transformations.
Molecular Targets and Pathways: In medicinal chemistry, the molecular targets might include specific enzymes or receptors, though detailed pathways would depend on the derivative compounds synthesized from this compound. The pathways would involve typical biochemical interactions, such as binding to active sites or interfering with biological processes.
Comparison with Similar Compounds
Similar Compounds:
Ethyl 2-cyclopropylacetate: lacks the bromine atom, leading to different reactivity.
Ethyl 2-chloro-2-cyclopropylacetate: contains a chlorine atom instead of bromine, which can affect the rate and types of reactions.
Methyl (2S)-2-bromo-2-cyclopropylacetate: has a methyl ester instead of ethyl, influencing solubility and reactivity.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the bromine atom, which makes it highly reactive in substitution reactions. The compound’s structure allows it to serve as a key intermediate in various chemical syntheses, making it valuable for researchers in different scientific fields.
That sums up our dive into this compound. Hopefully, that was as intriguing as a scientific thriller!
Properties
IUPAC Name |
ethyl (2S)-2-bromo-2-cyclopropylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAPHOMYBWYDEU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
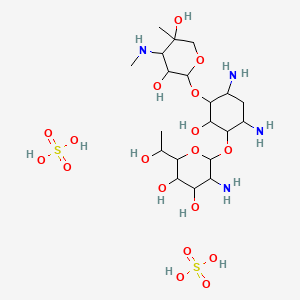
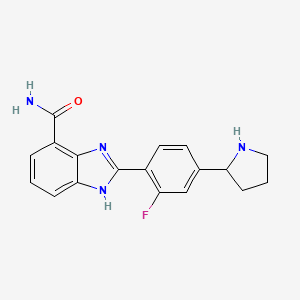
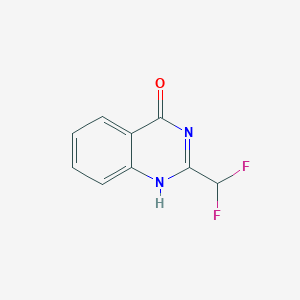
![Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide](/img/structure/B8051103.png)
![Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane](/img/structure/B8051110.png)
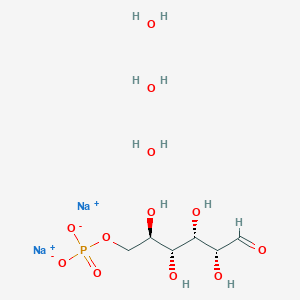
![3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine;hydrochloride](/img/structure/B8051118.png)

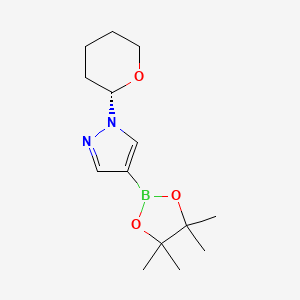
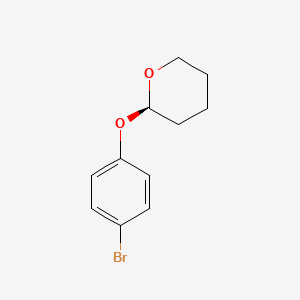
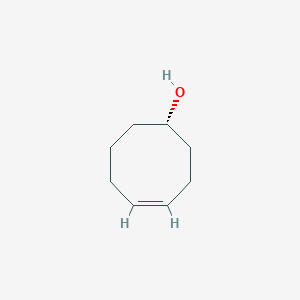
![4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane](/img/structure/B8051163.png)
